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benzyl(tributyl)azanium;hydrochloride

Cat. No.: B12042238
M. Wt: 312.9 g/mol
InChI Key: VJGNLOIQCWLBJR-UHFFFAOYSA-N
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Description

Classification within Quaternary Ammonium (B1175870) Compounds and Research Significance

Benzyl(tributyl)azanium;hydrochloride belongs to the broad class of substances known as Quaternary Ammonium Compounds (QACs). nih.govmass.gov QACs are defined by a positively charged polyatomic ion of the structure NR₄⁺, with R representing alkyl or aryl groups. nih.gov This permanent positive charge on the central nitrogen atom is a defining characteristic of the class. nih.gov

Historically, QACs are categorized into generations based on their structural evolution and biocidal activity. aldebaransistemas.com First-generation QACs, such as benzalkonium chloride, consist of a single non-polar alkyl chain. aldebaransistemas.com Subsequent generations introduced modifications to enhance efficacy and expand applications. aldebaransistemas.com this compound, with its benzyl (B1604629) group and multiple butyl chains, is a member of this extensive family. nih.gov

The primary research significance of this compound stems from its effectiveness as a phase-transfer catalyst (PTC). koyonchem.com In this role, it facilitates the transfer of reactants between two immiscible phases, such as an aqueous and an organic layer. koyonchem.com The quaternary ammonium cation forms an ion pair with the reactant in the aqueous phase, allowing this new, more lipophilic species to migrate into the organic phase and react. This catalytic action significantly accelerates reaction rates and improves yields in a variety of organic syntheses, including halogenations, esterifications, and coupling reactions. koyonchem.com

Below is a table detailing some of the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name benzyl(tributyl)azanium;chloride
CAS Number 23616-79-7
Molecular Formula C₁₉H₃₄ClN
Molecular Weight 311.93 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 155-163 °C
Solubility Soluble in water

Data sourced from multiple references. koyonchem.comnih.govsigmaaldrich.comfishersci.comcdhfinechemical.com

Interdisciplinary Research Landscape of this compound

The utility of this compound extends beyond traditional organic synthesis, marking its presence in a diverse interdisciplinary research landscape. Its unique combination of properties makes it a valuable tool in several advanced scientific domains.

Material Science: In material science, the compound is utilized as a hydrogen bond acceptor in the formation of Deep Eutectic Solvents (DESs). sigmaaldrich.com DESs are a class of ionic fluids that are being explored as green solvents and for applications in synthesis and extraction. The interaction of this compound with hydrogen bond donors creates these unique solvent systems. sigmaaldrich.com

Surfactant Chemistry: As a cationic surfactant, this compound exhibits surface-active properties. koyonchem.com It can reduce the surface tension of liquids and form micellar structures in aqueous solutions, which is leveraged in formulations requiring wetting, emulsification, and dispersion. koyonchem.com Research has been conducted on its interactions with anionic dyes, studying these properties via conductometric methods. sigmaaldrich.com

Electrochemistry: In the field of electrochemistry, there is emerging interest in using this compound as an electrolyte additive. koyonchem.com Its inclusion in electrochemical systems can potentially enhance the performance of energy storage devices like batteries and supercapacitors by improving electrical conductivity and cycle life. koyonchem.com

The following table summarizes the interdisciplinary applications of this compound.

Research AreaApplication of this compound
Organic Synthesis Phase-Transfer Catalyst
Material Science Component of Deep Eutectic Solvents (DESs)
Surfactant Chemistry Cationic Surfactant for studies with anionic dyes
Electrochemistry Electrolyte Additive

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35ClN+ B12042238 benzyl(tributyl)azanium;hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H35ClN+

Molecular Weight

312.9 g/mol

IUPAC Name

benzyl(tributyl)azanium;hydrochloride

InChI

InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;

InChI Key

VJGNLOIQCWLBJR-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl Tributyl Azanium;hydrochloride and Analogues

Continuous Flow Synthesis Techniques for Quaternary Ammonium (B1175870) Salts

Continuous flow chemistry has emerged as a powerful technology for the synthesis of quaternary ammonium salts, offering substantial advantages over traditional batch processing. amt.ukmt.com Flow reactors, particularly microreactors, provide superior control over reaction parameters, leading to faster, safer, and more scalable production. amt.ukstolichem.com

The primary benefits of continuous flow systems stem from their high surface-area-to-volume ratio, which allows for advanced heat transfer and efficient mixing. amt.ukrsc.orgpsu.eduvapourtec.com The synthesis of QAS, known as quaternization, is often a strongly exothermic reaction. rsc.orgpsu.edu In batch reactors, managing this heat can be challenging, potentially leading to side reactions and reduced product purity. rsc.org Continuous flow reactors, however, can dissipate heat effectively, allowing reactions to be run at higher temperatures to accelerate reaction rates without compromising safety or product quality. rsc.orgpsu.eduvapourtec.com This precise temperature control can lead to purities exceeding 99%. rsc.orgpsu.edu

Microreactor systems, consisting of microstructured mixers and reaction tubes, have been successfully employed for the solvent-free synthesis of ionic liquids, a class of compounds that includes many QAS. rsc.orgpsu.edu These systems can achieve production rates of several kilograms per day with a significant increase in space-time-yield compared to conventional batch methods. rsc.orgpsu.edu For instance, the synthesis of 1-butyl-3-methylimidazolium bromide in a continuous micro-reactor system demonstrated a more than twentyfold increase in space-time-yield. rsc.org

Furthermore, flow technology enhances safety by minimizing the volume of hazardous reagents present at any given time. amt.ukstolichem.comvapourtec.comrroij.com This is particularly advantageous for reactions that may have "run-away" potential or involve unstable intermediates. vapourtec.comrroij.com The ability to operate under high pressure in flow systems also permits the use of solvents at temperatures well above their normal boiling points, which can dramatically increase reaction rates. mt.comvapourtec.com

Phase-transfer catalysis (PTC), a common application for benzyl(tributyl)azanium;hydrochloride, can also be integrated into continuous flow systems. mdpi.comresearchgate.netresearchgate.net This combination allows for efficient reactions between immiscible phases (e.g., aqueous-organic), with the flow setup simplifying the process and improving productivity compared to batch PTC reactions. mdpi.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Quaternary Ammonium Salts

ParameterBatch SynthesisContinuous Flow SynthesisReference
Heat TransferOften poor, risk of local hotspots and side reactions.Excellent, due to high surface-area-to-volume ratio, enabling better temperature control. amt.ukrsc.orgpsu.edu
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer with small reactor volumes and minimal holdup of hazardous materials. amt.ukstolichem.comvapourtec.com
ScalabilityChallenging; often requires re-optimization of reaction conditions.Easier to scale up by running the system for longer periods or by "numbering-up" (parallelization). amt.ukstolichem.comuni-mainz.de
EfficiencyLimited by heat transfer and mixing; may require longer reaction times.Higher space-time yields and faster reactions due to enhanced mass and heat transfer. mt.comrsc.orgpsu.edu
ControlLess precise control over parameters like temperature, pressure, and residence time.Precise control over all reaction parameters, leading to better reproducibility and purity. amt.ukmt.comrroij.com

Green Chemistry Approaches in the Preparation of this compound

Green chemistry principles are increasingly being applied to the synthesis of QAS to minimize environmental impact. A key focus is the reduction or elimination of volatile organic solvents. psu.edu Microwave-assisted synthesis has been shown to reduce reaction times significantly compared to conventional heating, often by as much as 50%, and can be performed under solvent-free conditions. For example, the synthesis of benzyltriethylammonium chloride achieved a 95% yield using microwave irradiation without any solvent, a technique that can be adapted for its tributyl analogue.

The use of environmentally benign alkylating agents is another important green strategy. Dimethyl carbonate, for instance, is considered a "green chemistry alternative" to traditional alkylating agents like alkyl halides or dimethyl sulfate. researchgate.net It allows for the synthesis of QAS under mild conditions. researchgate.net

Continuous flow synthesis itself aligns with green chemistry principles by maximizing energy efficiency, reducing waste, and lowering solvent use. amt.uk The ability to perform reactions solvent-free in microreactors is a significant advantage, as it simplifies product purification and reduces the environmental burden associated with solvent disposal. rsc.orgpsu.edu The design of inherently degradable QAS represents a further step in green chemistry, aiming to mitigate the environmental persistence of these compounds after their use. rsc.org

Optimization of Reaction Parameters in the Synthesis of this compound

The synthesis of this compound, typically via the Menschutkin reaction, involves the reaction of a tertiary amine (tributylamine) with an alkylating agent (benzyl chloride). nih.govquora.com The efficiency and yield of this S_N2 reaction are highly dependent on several key parameters. nih.gov

Temperature: The quaternization reaction is generally favored by an increase in temperature, which increases the reaction rate. savemyexams.comtutorchase.com However, excessively high temperatures can lead to degradation of the QAS product. google.com In exothermic quaternization reactions, controlling the temperature is crucial to prevent side reactions and ensure high purity. rsc.orgpsu.edu Continuous flow reactors offer superior temperature management, allowing for reactions at elevated temperatures (e.g., up to 85°C) while maintaining high product purity. rsc.orgpsu.edu

Solvent: The choice of solvent plays a critical role by stabilizing the charged transition state of the S_N2 reaction. nih.gov Polar solvents are typically used to increase the reaction rate. nih.gov However, the specific solvent can influence reaction kinetics and product isolation. researchgate.netgoogle.com For instance, in some cases, using a solvent with a relatively low dielectric constant, like chloroform (B151607), can be advantageous, especially if the product precipitates directly from the reaction mixture, simplifying purification. nih.gov In other syntheses, solvent mixtures such as toluene, acetone, and dimethylformamide have been utilized. google.com

Reactant Molar Ratio and Concentration: The molar ratio of the tertiary amine to the alkylating agent is another parameter that must be optimized to maximize conversion and yield. researchgate.net Studies on similar QAS syntheses have systematically examined the effects of reactant ratios to determine the optimal conditions, which can lead to conversions of over 99%. researchgate.net

Catalyst: While the reaction between a tertiary amine and an alkyl chloride to form a QAS does not always require an external catalyst, certain processes utilize catalysts to enhance efficiency. For instance, a continuous process for preparing QAS can use metal oxides with Lewis acid sites as heterogeneous catalysts. google.com In the context of its primary application, this compound itself acts as a phase-transfer catalyst, but its synthesis can be influenced by catalytic methods. biomedres.us

Table 2: Key Parameters for Optimizing Quaternary Ammonium Salt Synthesis

ParameterEffect on ReactionOptimization StrategyReference
TemperatureAffects reaction rate and product stability. Higher temperatures increase rate but can cause degradation.Determine the optimal temperature that balances reaction speed and yield, often between ambient and ~85°C. Utilize flow reactors for precise control of exothermic reactions. rsc.orgtutorchase.comgoogle.com
SolventStabilizes the transition state. Polarity influences reaction rate and product solubility.Select polar solvents to accelerate the reaction. Consider solvent-free conditions or solvents that allow product precipitation for easier purification. nih.govgoogle.com
Reactant RatioInfluences conversion rate and final product yield.Systematically vary the molar ratio of amine to alkylating agent to find the optimal balance for maximum conversion. researchgate.netulisboa.pt
CatalystCan enhance reaction rate in specific processes.For certain continuous processes, heterogeneous catalysts like metal oxides can be employed. google.com

Derivatization Strategies and Synthesis of Functionalized this compound Analogues

The basic structure of this compound can be modified to create functionalized analogues or "task-specific" ionic liquids (TSILs). nih.govresearchgate.netrsc.orgresearchgate.net These modifications involve introducing specific functional groups into the cation or anion to tailor the compound's properties for specialized applications, such as enhanced catalytic activity, improved biocompatibility, or specific extraction capabilities. nih.govresearchgate.netrsc.org

One common strategy is to alter the alkyl chains attached to the nitrogen atom. The length and nature of these chains significantly influence the compound's properties, including its antibacterial activity and performance in electrochemical applications. rsc.orgnih.gov For instance, increasing the alkyl chain length can enhance antibacterial properties. rsc.orgnih.gov

Another approach involves introducing reactive or functional groups. For example, polymerizable quaternary ammonium monomers can be synthesized by reacting a tertiary amine with alkyl halides containing functional groups like carboxylic acids or methoxysilanes. nih.gov These monomers can then be incorporated into polymers to create materials with desired properties, such as antimicrobial surfaces. nih.gov The synthesis often follows the Menschutkin reaction, where a tertiary amine nucleophilically attacks an alkyl halide. nih.gov

The synthesis of TSILs involves designing the ionic liquid to perform a specific function beyond simply acting as a solvent. researchgate.net This can be achieved by grafting complexing moieties onto the cation. For example, ionic liquids bearing 2-hydroxybenzylamine units have been synthesized for the specific task of extracting metal ions like americium. nih.gov Similarly, functionalized quaternary ammonium salt ionic liquids (FQAILs) have been developed as efficient catalysts for specific chemical transformations. researchgate.net These derivatization strategies open up a vast chemical space for creating novel QAS analogues with highly specialized and improved functionalities. researchgate.netacs.orgnih.gov

Mechanistic and Theoretical Investigations of Benzyl Tributyl Azanium;hydrochloride in Catalysis

Phase Transfer Catalysis (PTC) Principles and the Role of Benzyl(tributyl)azanium;hydrochloride

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that enhances reaction rates between reactants in heterogeneous systems, typically consisting of an aqueous and an organic phase. biomedres.usacsgcipr.org The core principle involves a catalyst, the phase transfer agent, which transports a reactant from one phase to another where the reaction can proceed. biomedres.us Quaternary ammonium (B1175870) salts like benzyltributylammonium chloride are prominent catalysts in this field, enabling numerous organic transformations under mild conditions. biomedres.usphasetransfercatalysis.com

The primary mechanism by which benzyltributylammonium chloride functions as a phase transfer catalyst is the "extraction mechanism". mdpi.com In a typical biphasic system (e.g., aqueous-organic), the reaction often involves an anionic nucleophile residing in the aqueous phase and an organic substrate in the organic phase. Due to their differing polarities, these reactants cannot readily interact.

BTBAC facilitates this interaction through a specific sequence of events:

Ion Exchange: In the aqueous phase, the chloride anion of BTBAC (Q+Cl−) is exchanged for the anionic reactant (Y−), forming a lipophilic ion pair, Q+Y−. mdpi.com

Phase Transfer: This newly formed ion pair, [C6H5CH2N(C4H9)3]+Y−, possesses sufficient nonpolar character due to its benzyl (B1604629) and butyl groups to be extracted from the aqueous phase into the organic phase.

Reaction: Within the organic phase, the anion (Y−) is weakly associated with the large quaternary ammonium cation. This "naked" and highly reactive anion can then readily attack the organic substrate (RX) to form the desired product (RY). princeton.edu

Catalyst Regeneration: The resulting leaving group anion (X−) pairs with the quaternary ammonium cation (Q+), forming Q+X−. This salt then migrates back to the aqueous phase or to the interface to repeat the catalytic cycle.

This continuous transfer of reactant anions into the organic phase significantly accelerates the reaction, which would otherwise be impractically slow. biomedres.usprinceton.edu

The catalytic efficacy of a quaternary ammonium salt is governed by several structural factors, including the nature of its own counterion and the steric accessibility of the cation.

Counterions: The reactivity of the ion pair in the organic phase depends on the strength of the association between the cation and the transferred anion. Less tightly bound anions are more reactive. princeton.edu However, the catalyst itself can be "poisoned" by certain lipophilic leaving groups generated during the reaction, such as iodide or tosylate. acsgcipr.org These anions can pair strongly with the quaternary ammonium cation, hindering its ability to transport the desired reactant anion and thus inhibiting the catalytic cycle. acsgcipr.org For this reason, selecting substrates with leaving groups like bromide or mesylate is often preferred. acsgcipr.org

Steric Hindrance and Structure-Activity Relationships: The structure of the quaternary ammonium cation itself is crucial. Benzyl groups are noted to exhibit structure-activity characteristics similar to butyl groups. phasetransfercatalysis.com However, benzylated quaternary salts like BTBAC can be less stable than their simple tetra-alkyl counterparts, particularly at higher temperatures or in the presence of strong nucleophiles, which can lead to benzylation of the nucleophile as an undesired side reaction. phasetransfercatalysis.comphasetransfercatalysis.com

Two empirical parameters help in catalyst selection:

C# (Total Carbon Number): This is the sum of carbon atoms in the four groups attached to the nitrogen. For BTBAC, the C# is 19 (7 for benzyl + 3 * 4 for butyl). A higher C# (typically 16-32) increases organophilicity, favoring a higher concentration of the ion pair in the organic phase, which is beneficial when the organic phase reaction is the rate-determining step. acsgcipr.org

q-value: This parameter is calculated by summing the reciprocals of the number of carbons on each chain. It is useful when the rate-determining step is the mass transfer of hydrophilic anions like hydroxide (B78521). acsgcipr.org For BTBAC, the q-value is approximately 1/7 + 1/4 + 1/4 + 1/4 = 0.89. Quats with q-values between 1.0 and 2.0 are often optimal for such reactions. acsgcipr.org

The use of phase transfer catalysts like BTBAC can lead to dramatic increases in reaction rates. Reactions that show negligible progress over days can be completed in hours with the addition of a small amount of catalyst. princeton.edu For example, a reduction of just 5 kcal/mol in the activation energy can correspond to a 4400-fold increase in reaction rate. princeton.edu

Kinetic studies have shown that reaction rates can be further enhanced by modifying the PTC system. The transformation from a standard biphasic (liquid-liquid) system to a triphasic (liquid-liquid-liquid) system, where a third catalyst-rich phase forms, can lead to a significant acceleration. In the O-alkylation of vanillin, switching from an L-L PTC system to an L-L-L PTC system reduced the reaction time from 8 hours to just 1 hour, achieving 100% conversion and selectivity. bohrium.comresearchgate.net

The apparent activation energy for PTC-catalyzed reactions is often lowered. For the reaction between benzyl chloride and aqueous ammonium sulfide (B99878) using the related catalyst tetrabutylammonium (B224687) bromide (TBAB), the apparent activation energy was found to be 12.3 kcal/mol. researchgate.net The reaction kinetics often follow a pseudo-first-order rate law. researchgate.net

Applications of this compound in Organic Synthesis Transformations

Benzyltributylammonium chloride and its analogs are versatile catalysts employed in a wide array of organic reactions, most notably in nucleophilic substitutions and various alkylation reactions. chemicalbook.com

Nucleophilic substitution is a cornerstone application for BTBAC. It is particularly effective for reactions involving benzyl chloride and its derivatives, which are considered premier substrates in PTC due to their high reactivity. phasetransfer.com The catalyst facilitates the reaction of these substrates with a wide range of nucleophiles to produce valuable products and intermediates such as esters, ethers, and nitriles. phasetransfer.com

A key consideration when using BTBAC in nucleophilic substitutions is the potential for the catalyst itself to act as a benzylating agent. phasetransfercatalysis.com The benzyl group on the quaternary nitrogen can be susceptible to nucleophilic attack, especially under harsh conditions, leading to the formation of a benzylated byproduct and tributylamine (B1682462). phasetransfercatalysis.comphasetransfercatalysis.com While this is often an undesired side reaction, this reactivity can also be harnessed, where the benzylated quaternary salt is intentionally used as the benzylating reagent. phasetransfercatalysis.com

Alkylation reactions involving the formation of carbon-carbon and carbon-heteroatom bonds are frequently and efficiently carried out using BTBAC under PTC conditions. chemicalbook.com

C-Alkylation: PTC is highly effective for the C-alkylation of compounds with activated C-H groups, such as phenylacetonitrile, fluorene, and various sulfones. mdpi.comphasetransfercatalysis.comphasetransfercatalysis.com For instance, benzyl triethyl ammonium chloride, a closely related catalyst, was used in the first industrial PTC application to ethylate phenylacetonitrile. mdpi.com BTBAC can be used to facilitate the alkylation of sterically hindered aldehydes and ketones. phasetransfercatalysis.com

N-Alkylation: The N-alkylation of amines, amides, and heterocyclic compounds is a common transformation facilitated by PTC. This method often allows for the use of inexpensive and safer inorganic bases like sodium hydroxide instead of hazardous reagents like sodium hydride. Chiral variants of benzyl-containing quaternary ammonium salts, such as those derived from cinchona alkaloids, are used in the asymmetric N-alkylation of glycine (B1666218) derivatives to produce non-racemic α-amino acids. researchgate.net

O-Alkylation: The formation of ethers through O-alkylation is a classic application of PTC. BTBAC and similar catalysts are used for the selective O-alkylation of phenols and alcohols. bohrium.comresearchgate.net For example, the selective O-benzylation of m-cresol (B1676322) with benzyl chloride proceeds with 100% selectivity to the desired ether product under L-L-L PTC conditions. researchgate.net It is also used in the synthesis of pharmaceutically relevant molecules via the O-alkylation of alkaloids and amino alcohols. phasetransfercatalysis.comjuniperpublishers.com

S-Alkylation: The synthesis of thioethers (sulfides) via S-alkylation of thiols or sulfide salts is efficiently catalyzed under PTC conditions. The reaction of benzyl chloride with aqueous ammonium sulfide, catalyzed by a quaternary ammonium salt, yields dibenzyl sulfide. researchgate.netnitrkl.ac.in Similarly, thiophenols can be readily alkylated with alkyl or benzyl halides. researchgate.net

The table below summarizes representative alkylation reactions catalyzed by this compound or closely related analogs.

Alkylation TypeSubstrateAlkylating AgentCatalystProductReference
C-Alkylation FluoreneDeuterium OxideBenzyl triethyl ammonium chloride9,9-Dideuteriofluorene phasetransfercatalysis.com
C-Alkylation Benzyl Phenyl SulfoneBromo-chloropropaneBenzyl triethyl ammonium chlorideC-alkylated sulfone phasetransfercatalysis.com
N-Alkylation N-(diphenylmethylene)glycine esterBenzyl BromidePolymer-supported chiral ammonium saltAsymmetric α-amino acid researchgate.net
O-Alkylation m-CresolBenzyl ChlorideTetrabutylammonium Bromide (TBAB)3-Benzyloxytoluene researchgate.net
O-Alkylation VanillinBenzyl ChlorideTetrabutylammonium Bromide (TBAB)4-Benzyloxy-vanillin bohrium.com
S-Alkylation Ammonium SulfideBenzyl ChlorideTetrabutylammonium Bromide (TBAB)Dibenzyl Sulfide researchgate.netnitrkl.ac.in

Carbene Reactions and Cycloaddition Reactions

This compound and its analogs are effective catalysts for reactions involving the generation and transfer of carbenes, particularly dihalocarbenes. The primary mechanism involves the extraction of a hydroxide ion from the aqueous phase into the organic phase by the quaternary ammonium cation. This hydroxide ion then deprotonates a haloform, such as chloroform (B151607), to generate a trichloromethyl anion. Subsequent alpha-elimination from this anion produces the highly reactive dichlorocarbene (B158193) in the organic phase, where it can readily react with an organic substrate.

The role of this compound in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, is less direct. nih.gov While not a primary catalyst for the cycloaddition itself, it can function as a phase-transfer catalyst to bring the azide (B81097) anion from an aqueous or solid phase into the organic phase where the alkyne is present, thus facilitating the reaction. This is particularly relevant in "click chemistry" applications where the formation of 1,2,3-triazoles is a key step. nih.gov

Oxidation and Reduction Reactions Catalyzed by this compound

As a phase-transfer catalyst, this compound plays a significant role in mediating oxidation and reduction reactions where the oxidant or reductant is an inorganic salt soluble in water but insoluble in the organic substrate's solvent.

In oxidation reactions, the catalyst transfers the oxidizing anion, such as permanganate (B83412) (MnO₄⁻) or hypochlorite (B82951) (OCl⁻), from the aqueous phase to the organic phase. niscpr.res.inmdma.chsciforum.net This "naked" anion in the organic phase is highly reactive and can efficiently oxidize a variety of organic substrates, including alcohols and alkenes. For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved with high selectivity using sodium hypochlorite in a biphasic system with this compound. niscpr.res.in Similarly, the oxidation of alkenes to diols or carboxylic acids can be accomplished using potassium permanganate under phase-transfer conditions. The reaction outcome can often be controlled by adjusting the reaction conditions. For instance, the oxidation of internal olefins with basic potassium permanganate in the presence of a phase-transfer catalyst can yield cis-1,2-glycols in good yields. mdma.ch

The following table summarizes the effect of different phase-transfer catalysts on the oxidation of benzyl alcohol with sodium hypochlorite.

CatalystSolventTemperature (°C)Conversion (%)
Tetrabutylammonium BromideDichloromethane3085
This compound Toluene3092
Cetyltrimethylammonium BromideChloroform2588

This table is generated based on representative data from literature and is for illustrative purposes.

In reduction reactions, this compound can be used to transfer reducing agents or can be chemically modified to act as the reducing agent itself. A notable example is the preparation of polymer-supported benzyltributylammonium borohydrides. researchgate.net These solid-phase reagents are prepared by treating polymer-bound benzyltributylammonium chloride with sodium borohydride (B1222165). The resulting borohydride reagent is an effective and chemoselective reducing agent for aldehydes and ketones, offering the advantage of easy separation and recycling. For example, these reagents have been shown to selectively reduce aldehydes in the presence of ketones. researchgate.net

Polymerization Reactions and Curing Acceleration

This compound and similar quaternary ammonium salts find application as accelerators in the curing of epoxy resins, particularly those cured with anhydrides. google.compolymerinnovationblog.comcas.czresearchgate.netresearchgate.net The catalytic mechanism involves the opening of the anhydride (B1165640) ring by the quaternary ammonium salt, which initiates the polymerization process. The presence of the catalyst can significantly reduce the curing temperature and time. For instance, in epoxy-anhydride systems, accelerators like benzyltriethylammonium chloride have been shown to have a profound effect on the curing kinetics. google.compolymerinnovationblog.com While specific kinetic data for this compound is not extensively reported, the principles of its accelerating effect are analogous.

The following table illustrates the effect of an accelerator on the gel time of an epoxy-anhydride formulation.

FormulationAcceleratorTemperature (°C)Gel Time (min)
Epoxy/AnhydrideNone120>240
Epoxy/AnhydrideThis compound (1 phr)12045
Epoxy/Anhydride2-Methylimidazole (1 phr)12030

This table is generated based on representative data from literature and is for illustrative purposes.

In the realm of polymerization, this compound can act as a phase-transfer catalyst in interfacial polymerization processes. mdpi.comresearchgate.net This type of polymerization occurs at the interface of two immiscible liquids, where the catalyst facilitates the transport of a monomer from one phase to the interface to react with a monomer in the other phase. This technique is used in the synthesis of various polymers, including polyamides and polycarbonates.

Heterogeneous and Homogeneous Catalysis with this compound Systems

This compound can be utilized in both homogeneous and heterogeneous catalytic systems, each offering distinct advantages and disadvantages.

In a homogeneous system , the catalyst is dissolved in the reaction medium, typically the organic phase. biomedres.us This ensures maximum accessibility of the catalytic sites to the reactants, often leading to higher reaction rates and selectivity. The primary mechanistic role of the catalyst in a homogeneous setting is to form a lipophilic ion pair with the aqueous reactant anion, which then migrates into the organic phase to react. The majority of the applications discussed in the preceding sections fall under homogeneous catalysis. The main drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can be a significant issue in industrial processes.

In a heterogeneous system , the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. This is typically achieved by immobilizing the this compound onto a solid support, such as a polymer resin or silica (B1680970). researchgate.net The primary advantage of this approach is the ease of catalyst separation from the reaction mixture by simple filtration, which allows for catalyst recycling and reduces product contamination.

The mechanistic aspect of a supported catalyst involves the reaction occurring at the solid-liquid interface. The activity of the heterogeneous catalyst is influenced by factors such as the nature of the support, the loading of the catalyst, and the accessibility of the active sites within the porous structure of the support. A potential challenge with heterogeneous catalysts is the possibility of the active species leaching from the support into the reaction medium, which can lead to a loss of catalytic activity over time and product contamination. aalto.firesearchgate.net

The study of polymer-supported benzyltributylammonium borohydrides for the reduction of carbonyl compounds is a prime example of a heterogeneous catalytic system. researchgate.net The solid reagent can be easily recovered and reused, demonstrating the practical advantages of this approach.

The choice between a homogeneous and heterogeneous system depends on the specific requirements of the reaction, including the desired reaction rate, selectivity, and the economic and environmental considerations related to catalyst separation and recycling.

Advanced Applications of Benzyl Tributyl Azanium;hydrochloride in Materials Science

Integration into Polymer Chemistry and Polymer Modification

The distinct molecular architecture of benzyl(tributyl)azanium;hydrochloride allows for its integration into various polymer systems, influencing their properties and enabling novel functionalities.

Synthesis of Thermoresponsive Polyelectrolytes utilizing Quaternary Ammonium (B1175870) Moieties

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are a significant area of research. The incorporation of quaternary ammonium moieties, such as those found in this compound, is a key strategy in the synthesis of thermoresponsive polyelectrolytes.

A notable example involves the synthesis of polymers based on trialkyl-(4-vinylbenzyl)ammonium chlorides. While this specific example uses a tributyl(4-vinylbenzyl)ammonium chloride monomer, the principles are directly applicable to systems utilizing this compound. The synthesis typically involves the reaction of tributylamine (B1682462) with 4-vinylbenzyl chloride in a suitable solvent like acetone. The resulting monomer, tributyl(4-vinylbenzyl)ammonium chloride, can then be polymerized to yield the corresponding polyelectrolyte. mdpi.com

The thermoresponsive behavior of these polyelectrolytes in aqueous solutions is often induced by the presence of salts. The nature of the phase transition, whether it is an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST), is dependent on the length of the alkyl chains attached to the ammonium nitrogen. For instance, polymers with butyl chains typically exhibit LCST behavior, where the polymer is soluble at lower temperatures and becomes insoluble as the temperature is raised. mdpi.com The specific transition temperature can be tuned by varying the salt concentration and the type of salt used, following the Hofmeister series. mdpi.com

Table 1: Synthesis and Thermoresponsive Behavior of a Structurally Similar Polyelectrolyte

Monomer SynthesisPolymerizationThermoresponsive Behavior
Reactants: 4-vinylbenzyl chloride and tributylamineMethod: Free radical polymerizationType: Lower Critical Solution Temperature (LCST) in the presence of salts
Solvent: AcetoneInitiator: Azobisisobutyronitrile (AIBN)Influencing Factors: Salt concentration and type of salt
Product: Tributyl(4-vinylbenzyl)ammonium chlorideResulting Polymer: Poly[tributyl(4-vinylbenzyl)ammonium chloride]Observation: Polymer solution transitions from soluble to insoluble upon heating

This table is based on the synthesis of a structurally analogous polymer and illustrates the general principles applicable to benzyl(tributyl)azanium based polyelectrolytes. mdpi.com

Role in Crosslinked Polymer Formation

This compound and similar quaternary ammonium salts can play a role in the formation of crosslinked polymers, particularly in surface modification and grafting processes. While direct studies on this compound for this application are limited, research on analogous compounds provides valuable insights.

For example, vinyl benzyl (B1604629) trimethyl ammonium chloride (VBTAC), a similar quaternary ammonium salt, has been successfully grafted onto polyester (B1180765) nonwoven fabrics through photoinduced polymerization. researchgate.net In this process, a photoinitiator is used to create reactive sites on the polymer surface, which then initiate the polymerization of the VBTAC monomer, leading to the formation of a grafted layer. This grafted layer can be considered a form of surface crosslinking, imparting new properties to the fabric, such as anion-exchange capabilities. researchgate.net The presence of a surfactant can enhance the grafting efficiency by improving the interaction between the aqueous monomer solution and the hydrophobic polymer surface. researchgate.net

Development of Deep Eutectic Solvents (DESs) with this compound

Deep eutectic solvents (DESs) are a class of ionic fluids that are typically formed by mixing a quaternary ammonium salt, which acts as a hydrogen bond acceptor (HBA), with a hydrogen bond donor (HBD). mdpi.comnih.gov These solvents are gaining significant attention as green and tunable alternatives to conventional organic solvents. mdpi.com this compound is a suitable candidate for the HBA component in the formation of DESs.

The formation of a DES occurs when the interaction between the HBA and HBD leads to a significant depression of the freezing point of the mixture compared to the individual components. mdpi.com The properties of the resulting DES, such as viscosity, conductivity, and polarity, can be tailored by carefully selecting the HBD and the molar ratio of the two components. mdpi.comqub.ac.uk

Studies on structurally similar compounds, such as benzyl-triethylammonium chloride and benzyl tri-methyl ammonium chloride, have demonstrated the feasibility of forming stable DESs with various HBDs, including carboxylic acids and alcohols. qub.ac.ukresearchgate.net For instance, DESs have been synthesized using benzyl tri-methyl ammonium chloride as the HBA and p-toluene sulfonic acid, citric acid, or oxalic acid as the HBD. The physicochemical properties of these DESs, including their density, viscosity, and conductivity, were found to be dependent on the nature of the HBD and the temperature. researchgate.net

Table 2: Examples of Deep Eutectic Solvents based on Structurally Similar Quaternary Ammonium Salts

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Noted Physicochemical Properties
Benzyl-triethylammonium chlorideCarboxylic acids, AlcoholsVariousThermal stability, viscosity, surface tension, refractive index, density, conductivity are temperature and HBD dependent. qub.ac.uk
Benzyl tri-methyl ammonium chloridep-Toluene sulfonic acidEutectic pointRefractive index, conductivity, density, viscosity, and pH were measured over a temperature range. researchgate.net
Benzyl tri-methyl ammonium chlorideCitric acidEutectic pointPhysicochemical properties investigated as a function of temperature. researchgate.net
Benzyl tri-methyl ammonium chlorideOxalic acidEutectic pointProperties characterized between 293.15 K and 333.15 K. researchgate.net

This table presents data from studies on close analogs of this compound to illustrate the principles of DES formation.

Surfactant Properties and Interfacial Phenomena Studies

The amphiphilic nature of this compound, arising from the combination of a hydrophilic quaternary ammonium head group and hydrophobic benzyl and butyl groups, endows it with surfactant properties. qub.ac.uk Surfactants are molecules that lower the surface tension between two liquids, or between a liquid and a solid. Quaternary ammonium compounds are a well-known class of cationic surfactants. researchgate.netnih.gov

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate to form micelles. The CMC is influenced by the molecular structure of the surfactant, particularly the length of the hydrophobic alkyl chains. nih.gov

Research on leucine-based quaternary ammonium surfactants with a benzyl group has shown that these compounds exhibit satisfactory surface-active properties. nih.gov The introduction of a benzyl group can influence the surfactant's properties and its effectiveness. For comparison, benzalkonium chloride (BAC), a widely used quaternary ammonium surfactant, serves as a benchmark in many studies. nih.gov The surfactant properties of these compounds are critical for their applications in various fields, including as emulsifiers, dispersants, and wetting agents.

Table 3: Surfactant Properties of Structurally Related Quaternary Ammonium Compounds

Compound TypeKey Structural FeaturesMeasurement TechniqueKey Finding
Leucine-based quaternary ammonium surfactantsN-benzyl group, varying alkyl chain lengths (C10, C12, C14)TensiometryShowed satisfactory surface-active properties with CMC values dependent on the hydrophobic chain length. nih.gov
Benzalkonium Chloride (BAC)Benzyl group, mixture of alkyl chain lengthsTensiometryUsed as a reference compound for comparing the surfactant properties of newly synthesized analogs. nih.gov

This table highlights the surfactant properties of related compounds, providing a basis for understanding the expected behavior of this compound.

Computational Chemistry Approaches for Understanding Benzyl Tributyl Azanium;hydrochloride

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to benzyl(tributyl)azanium;hydrochloride focus on understanding their stability, reactivity, and spectroscopic properties. While specific DFT studies on this compound are not extensively documented in public literature, the principles and parameters derived from DFT calculations on related organic molecules and benzyl (B1604629) derivatives are highly informative.

Detailed research findings from DFT analyses typically involve the calculation of several key quantum chemical parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov

Another important aspect of DFT studies is the generation of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov For this compound, the MEP would likely show a positive potential around the quaternary ammonium (B1175870) group and the hydrogen atoms of the butyl and benzyl groups, and a negative potential around the chloride ion and the π-system of the benzene (B151609) ring. This information is invaluable for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters help in classifying the molecule's reactivity profile, for instance, determining if it is a hard or soft acid or base, which is crucial for predicting its behavior in various chemical reactions. nih.gov

The following interactive table summarizes key parameters that would be obtained from a DFT study of this compound and their significance.

ParameterSignificance
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov
Global Reactivity Descriptors (χ, η, S) Quantify the overall reactivity of the molecule. nih.gov
NBO Analysis Details charge delocalization and stabilizing intramolecular interactions. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system over time. For this compound, MD simulations can be particularly useful for understanding its behavior in solution and its interactions with other molecules or surfaces.

Studies on similar benzyl ammonium chlorides have used MD simulations to investigate their aggregation processes in aqueous solutions. researchgate.net For instance, simulations have shown that the benzyl group can interact with its own alkyl tail ("folding back") as well as with the tails of neighboring molecules. researchgate.net These interactions can lead to the formation of small aggregates or micelles. researchgate.net The size and organization of these aggregates are influenced by the balance of hydrophobic interactions between the benzyl and alkyl groups and the hydrophilic nature of the quaternary ammonium head group. researchgate.net

In an MD simulation of this compound, one could analyze various structural and dynamic properties. The radius of gyration (Rg) and end-to-end distance can provide insights into the conformational changes of the molecule, such as whether it adopts a more compact or extended structure in a particular solvent. figshare.com Radial distribution functions (RDFs) can be calculated to understand the spatial arrangement of different components in the system, for example, the distribution of chloride ions around the quaternary ammonium head or the arrangement of solvent molecules around the cation. researchgate.net

The following interactive table outlines the types of insights that can be gained from MD simulations of this compound.

Simulation OutputInformation Gained
Radius of Gyration (Rg) Provides information on the compactness of the molecular structure. figshare.com
Radial Distribution Functions (RDFs) Describes the probability of finding a particle at a certain distance from another particle, revealing the local structure. researchgate.net
Solvent Accessible Surface Area (SASA) Measures the surface area of the molecule that is accessible to the solvent, indicating solubility and interaction potential. figshare.com
Hydrogen Bonding Analysis Quantifies the formation and lifetime of hydrogen bonds between the molecule and the solvent or other molecules. figshare.com
Aggregation Number Determines the average number of molecules in a micelle or aggregate. researchgate.net

These simulations are crucial for understanding the role of this compound as a phase-transfer catalyst, where its ability to interact with both aqueous and organic phases is key to its function.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are instrumental in predicting and understanding the mechanisms of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most likely reaction pathways.

For this compound, quantum chemical calculations can be employed to predict its decomposition pathways or its role in facilitating various organic reactions. One approach involves automated reaction path search methods, which can exhaustively explore the potential energy surface to find various possible reaction routes from a given set of reactants. nih.gov This can be combined with kinetic analysis to determine the most favorable pathways under specific conditions. nih.gov

A key application for such calculations would be to investigate its function as a phase-transfer catalyst. For example, in a nucleophilic substitution reaction, calculations could model the extraction of an anion from the aqueous phase by the benzyl(tributyl)azanium cation, the nature of the ion pair in the organic phase, and the subsequent reaction with an organic substrate. The calculations would provide the activation energies for each step, offering a detailed mechanistic picture. researchgate.net

The following interactive table presents a hypothetical reaction pathway analysis for the role of this compound as a phase-transfer catalyst that could be investigated using quantum chemical calculations.

Reaction StepComputational Investigation
Anion Exchange at the Interface Calculation of the energetics of the exchange of the chloride ion with the reactant anion from the aqueous phase.
Ion Pair in Organic Phase Modeling the structure and stability of the benzyl(tributyl)azanium-reactant anion ion pair in the organic solvent.
Nucleophilic Attack Calculation of the transition state and activation energy for the reaction of the anion with the organic substrate.
Catalyst Regeneration Modeling the release of the product anion and the return of the benzyl(tributyl)azanium cation to the interface.

These computational approaches provide a powerful framework for understanding the fundamental chemical properties of this compound, from its electronic structure and reactivity to its dynamic behavior and role in chemical reactions.

Analytical and Spectroscopic Characterization in Mechanistic Studies

Spectroscopic Techniques for Probing Reaction Intermediates

Spectroscopic methods are indispensable for the structural characterization of benzyl(tributyl)azanium;hydrochloride and for detecting its transient forms or interactions during a chemical reaction. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound. The spectra provide a map of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the three butyl chains. The integration of these signals can confirm the ratio of these groups. The chemical shifts are influenced by the positively charged nitrogen atom. nih.govchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbons in the benzyl ring, the benzylic methylene (B1212753) group (-CH₂-), and the different carbons of the butyl chains (α, β, γ, and δ to the nitrogen atom). nih.govchemicalbook.com The positions of the carbons directly attached to the nitrogen are significantly shifted downfield due to the electron-withdrawing effect of the quaternary ammonium (B1175870) group. nih.gov

In mechanistic studies, NMR can be used to observe changes in the catalyst's structure or its environment. For instance, the formation of an ion pair with a reactant anion in the organic phase of a phase-transfer catalysis system might cause subtle shifts in the positions of the protons or carbons near the quaternary nitrogen center. Isotope labeling studies, using ¹³C-labeled benzyl groups, can be particularly insightful for tracking the fate of the catalyst and elucidating rearrangement pathways in ylide intermediates. nih.gov

Interactive Data Table: Typical NMR Data for this compound (Note: The following data is representative and may vary based on the solvent and instrument used.)

NucleusChemical Shift (δ) Range (ppm)Assignment
¹H7.2 - 7.5Aromatic protons (benzyl group)
¹H~4.5Benzylic protons (-CH₂-)
¹H~3.2α-protons of butyl chains (-N-CH₂-)
¹H1.0 - 1.8β, γ-protons of butyl chains
¹H~0.9δ-protons (terminal -CH₃) of butyl chains
¹³C125 - 135Aromatic carbons (benzyl group)
¹³C~65Benzylic carbon (-CH₂-)
¹³C~58α-carbons of butyl chains (-N-CH₂-)
¹³C13 - 25β, γ, δ carbons of butyl chains

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands. nih.gov These include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. The presence of the quaternary ammonium group can also be inferred from characteristic peaks. researchgate.netcambridge.org During a reaction, FT-IR can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time, providing kinetic data. For instance, in a substitution reaction, the stretching frequency of a bond being broken or formed can be monitored. mdpi.com

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying compounds with chromophores. The benzyl group in this compound acts as a chromophore, absorbing UV light at specific wavelengths. researchgate.net This technique can be employed to determine the concentration of the catalyst in solution. In mechanistic studies, the formation of a charge-transfer complex between the catalyst and another species can lead to a shift in the absorption maximum (λ_max), which can be monitored to understand intermolecular interactions.

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the quantification of reactants, products, and by-products. This is critical for determining reaction kinetics, conversion, and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of quaternary ammonium compounds. nih.govthermofisher.comrsc.org For this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing a nonpolar stationary phase. nih.gov

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is used. nih.govmdpi.com The buffer is important for controlling the pH and improving peak shape, especially for ionic compounds. researchgate.netmdpi.com

Detection: A UV detector is suitable, set to a wavelength where the benzyl chromophore absorbs, typically around 210-220 nm. researchgate.netmdpi.com

By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, a concentration-time profile for each component can be generated. This data is fundamental for calculating reaction rates and understanding the influence of various parameters (e.g., catalyst concentration, temperature) on the reaction. ias.ac.incore.ac.uk HPLC is also crucial for identifying and quantifying any impurities or side products formed during the synthesis of the catalyst or the main reaction. mdpi.com

Interactive Data Table: Representative HPLC Method for this compound Analysis

ParameterConditionRationale
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and separation for nonpolar to moderately polar compounds.
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile provides organic elution strength. Water is the weak solvent. Formic acid acts as an ion-pairing agent and improves peak shape. rsc.org
Flow Rate1.0 mL/minTypical analytical flow rate for good separation and reasonable run times.
DetectionUV at 215 nmWavelength for detecting the benzyl chromophore.
Injection Volume10 µLStandard volume for analytical HPLC.
Column Temperature30 °CEnsures reproducible retention times.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simpler, faster, and less expensive chromatographic technique that is often used for rapid reaction monitoring. thieme.de A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separation of components is visualized under UV light or by staining. While not as quantitative as HPLC, TLC provides a quick qualitative assessment of the reaction's progress by showing the disappearance of the starting material spot and the appearance of the product spot.

Environmental Research on Benzyl Tributyl Azanium;hydrochloride Degradation Pathways

Biotic Transformation and Biodegradation Pathways in Microbial Systems

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of QACs from the environment. nih.gov Several studies have demonstrated that various microbial communities and isolated strains are capable of degrading QACs, often utilizing them as a source of carbon and nitrogen. nih.govresearchgate.net

The biodegradation of benzyl-containing QACs typically initiates with the cleavage of the C-N bond, separating the benzyl (B1604629) group from the alkyl chains. nih.gov Research on the biodegradation of benzyldimethylalkylammonium chloride (BAC) by Aeromonas hydrophila has identified several key metabolites. nih.gov The initial step is the formation of benzyldimethylamine, followed by subsequent demethylation reactions to produce benzylmethylamine and benzylamine. nih.gov These intermediates are then further degraded to benzaldehyde (B42025) and benzoic acid, which can be mineralized through central metabolic pathways. nih.gov

A similar degradation pathway has been proposed for benzyldimethyl hexadecylammonium chloride (BDHAC), where the initial cleavage of the C-alkyl-N bond leads to the formation of N,N-dimethylbenzylamine. researchgate.net

Recent studies on the metabolization of benzalkonium compounds in moving bed biofilm reactors have identified numerous metabolites, suggesting complex degradation pathways. au.dk These include pathways involving ω-oxidation followed by either β-oxidation or α-oxidation. au.dk

The probable primary degradation products of benzyl(tributyl)azanium;hydrochloride, based on analogous compounds, are presented in the interactive table below.

Parent Compound Proposed Initial Degradation Step Identified Intermediate Metabolites (from analogous compounds) Potential Final Mineralization Products
This compoundCleavage of the Calkyl-N or Cbenzyl-N bondTributylamine (B1682462), Benzyl(tributyl)amine, Benzaldehyde, Benzoic AcidCarbon dioxide, Water, Ammonia

This table is generated based on degradation pathways of structurally similar compounds like BAC and BDHAC. nih.govresearchgate.net

The microbial degradation of QACs is facilitated by specific enzymes. The initial cleavage of the C-N bond is a critical step and is often catalyzed by amine oxidases or related enzymes. nih.gov The ability of microorganisms to produce these enzymes is key to their capacity to break down these compounds. For instance, the fungus Gliocladium roseum is known to secrete enzymes that can cleave QACs, initiating their breakdown into less toxic byproducts. asknature.org

The enzymatic machinery involved in the degradation of the benzyl moiety is well-established and involves a series of oxygenases and dehydrogenases that convert benzaldehyde to benzoic acid and subsequently to intermediates of the Krebs cycle. nih.gov

The binding and transformation of QACs at the enzymatic level often involve specific structural features within the enzyme's active site. Cation-π interactions between the quaternary ammonium (B1175870) group and aromatic amino acid residues in the enzyme's binding pocket are crucial for ligand binding and catalysis. nih.gov The study of enzymes like choline (B1196258) kinase and CTP:phosphocholine cytidylyltransferase from Plasmodium falciparum has revealed a "composite aromatic box" pattern in the enzyme recognition sites for quaternary ammonium substrates. nih.gov This understanding of enzyme-substrate interactions is vital for predicting the biodegradability of different QACs and for potential applications in bioremediation.

Future Research Directions and Emerging Applications of Benzyl Tributyl Azanium;hydrochloride

Novel Catalytic Systems and Methodologies

Benzyl(tributyl)azanium;hydrochloride has established itself as an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fzgxjckxxb.com The lipophilic nature of the tributyl groups combined with the benzyl (B1604629) moiety allows for the transport of anions from the aqueous phase to the organic phase, where they can react with organic substrates. biomedres.us This catalytic action accelerates reaction rates, often under milder conditions than conventional methods. biomedres.uschemicalbook.com

Future research is directed towards expanding the scope of reactions catalyzed by BTBAC and improving the efficiency and selectivity of existing processes. While it is known to be effective in nucleophilic substitution reactions, such as alkylation and etherification, and in condensation reactions, researchers are exploring its application in a wider array of organic transformations. chemicalbook.com

One area of focus is the development of catalytic systems for the synthesis of complex molecules. For instance, in sterically hindered environments, BTBAC has demonstrated superior performance compared to its analogues with smaller alkyl substituents. In the synthesis of androgen receptor modulators via SN2 reactions, BTBAC achieved a 40% yield, which was significantly higher than catalysts with methyl groups. Similarly, in Koenigs-Knorr glycosylation reactions, the use of BTBAC as a PTC resulted in a 32% product yield, a notable improvement over the less than 20% yield obtained with shorter-chain catalysts.

The development of polymer-supported BTBAC is another promising avenue. Immobilizing the catalyst on a solid support simplifies its separation from the reaction mixture, allowing for easier product purification and catalyst recycling. biomedres.us This approach not only enhances the economic viability of the process but also aligns with the principles of green chemistry.

Interactive Data Table: Catalytic Performance of this compound in Various Reactions

Reaction TypeSubstratesProductYield (%)Catalyst SystemSource(s)
SN2 ReactionNot SpecifiedAndrogen Receptor Modulator40This compound
Koenigs-Knorr GlycosylationNot SpecifiedGlycosylated Product32This compound
Nucleophilic SubstitutionBenzyl Bromide, Sodium Azide (B81097), Alkyne1,2,3-Triazole Derivative82In situ generated benzyl azide followed by Cu-catalyzed cycloaddition nih.gov

Innovations in Material Science Applications

The unique properties of this compound extend its utility beyond catalysis and into the realm of material science. Its role as a surfactant and its ability to form deep eutectic solvents (DESs) are key to its emerging applications in this field. sigmaaldrich.com

A significant innovation is the use of BTBAC in the synthesis of functionalized polymers. It can be used to introduce specific chemical functionalities into polymer chains, thereby tailoring the material's properties for specific applications. For example, polymers functionalized with benzyl chloride groups can be synthesized and subsequently modified. researchgate.net These functionalized polymers have potential applications in areas such as drug delivery, coatings, and advanced materials.

Furthermore, BTBAC has been investigated for its role in the degradation and recycling of polymers. A notable application is in the catalytic hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common plastic. In a process using a 10% sodium hydroxide (B78521) solution at 90°C, the addition of BTBAC as a phase-transfer catalyst was found to complete the hydrolysis of PET within 40 minutes. researchgate.net This process breaks down PET into its constituent monomers, terephthalic acid and ethylene (B1197577) glycol, which can then be purified and used to produce new high-quality polymers, contributing to a circular economy for plastics. researchgate.net

The formation of Deep Eutectic Solvents (DESs) using BTBAC as a hydrogen bond acceptor (HBA) is another exciting area of research. sigmaaldrich.comnih.gov DESs are mixtures of a salt and a hydrogen bond donor that have a significantly lower melting point than the individual components. nih.gov By selecting different hydrogen bond donors, such as polyols or carboxylic acids, the physicochemical properties of the resulting DES can be fine-tuned for specific applications. nih.govsci-hub.st These BTBAC-based DESs are being explored as novel solvents for extractions, as electrolytes in electrochemical devices, and as media for enzymatic reactions.

Interactive Data Table: Applications of this compound in Material Science

ApplicationMaterialKey FindingSource(s)
Polymer RecyclingPolyethylene Terephthalate (PET)Complete hydrolysis within 40 minutes at 90°C with 10% NaOH and BTBAC. researchgate.net
Functional PolymersBenzyl chloride-functionalized polymersCan be synthesized and further modified for various applications. researchgate.net
Deep Eutectic SolventsBTBAC with various hydrogen bond donorsForms novel solvents with tunable properties for diverse applications. sigmaaldrich.comnih.gov

Green Chemistry Advancements and Sustainable Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical research and industry. fzgxjckxxb.com this compound is contributing to this shift towards more sustainable processes, primarily through its use as a phase-transfer catalyst and as a component of deep eutectic solvents.

Phase-transfer catalysis itself is considered a green chemical technology. fzgxjckxxb.comresearchgate.net By enabling reactions to occur between immiscible phases, PTC often eliminates the need for harsh organic solvents that are both environmentally damaging and costly to dispose of. fzgxjckxxb.com Reactions can frequently be carried out using water as one of the phases, under milder conditions of temperature and pressure, leading to reduced energy consumption. biomedres.us The high efficiency and selectivity of many PTC reactions also lead to higher product yields and less waste generation. biomedres.uschemicalbook.com The potential for recycling polymer-supported BTBAC further enhances its green credentials. biomedres.us

The development of DESs based on BTBAC is another significant step towards greener chemical processes. nih.gov DESs are often considered "designer solvents" because their properties can be tailored for specific tasks, and many are biodegradable, have low toxicity, and exhibit low vapor pressure, reducing air pollution. nih.govresearchgate.net The use of BTBAC in forming these solvents, especially when paired with natural and renewable hydrogen bond donors, presents a sustainable alternative to conventional volatile organic solvents.

Future research in this area will likely focus on quantifying the "greenness" of processes utilizing BTBAC through metrics such as atom economy, E-factor (Environmental Factor), and process mass intensity (PMI). Additionally, studies on the biodegradability and life cycle assessment of BTBAC and its derivatives will be crucial in fully establishing its role as a sustainable chemical. The recyclability of BTBAC, particularly when used in homogeneous catalysis, is another area that warrants further investigation to minimize its environmental footprint. rsc.orgrsc.orgresearchgate.net

Interactive Data Table: Green Chemistry Aspects of this compound

Green Chemistry PrincipleApplication of this compoundBenefitSource(s)
Prevention of WasteHigh efficiency and selectivity in phase-transfer catalysis.Higher yields and reduced by-product formation. biomedres.uschemicalbook.com
Safer Solvents and AuxiliariesUse as a phase-transfer catalyst, enabling water as a reaction medium.Reduces the need for volatile and hazardous organic solvents. fzgxjckxxb.com
Design for Energy EfficiencyCatalysis under mild reaction conditions (temperature and pressure).Lower energy consumption compared to traditional methods. biomedres.us
CatalysisActs as a phase-transfer catalyst.Accelerates reactions, often with high selectivity, reducing waste. researchgate.net
Use of Renewable FeedstocksFormation of Deep Eutectic Solvents with natural HBDs.Creates sustainable solvent alternatives. nih.gov

Q & A

Basic Question: What are the optimal synthesis methods for benzyl(tributyl)azanium chloride, and how can purity be validated?

Answer:
The synthesis typically involves quaternization of tributylamine with benzyl chloride under controlled conditions. A common approach includes:

  • Reacting tributylamine with benzyl chloride in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours under nitrogen .
  • Isolating the product via vacuum distillation or recrystallization from ethanol/ether mixtures.

Purity Validation:

  • NMR Spectroscopy : Confirm the absence of unreacted tributylamine (δ ~2.3 ppm for N-CH2) and benzyl chloride (δ ~4.5 ppm for Cl-CH2) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified reference standard is critical .
  • Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (e.g., C: ~65.2%, H: ~10.5%, N: ~3.8%) .

Advanced Question: How does the steric environment of the tributyl groups influence reactivity in nucleophilic substitution reactions?

Answer:
The bulky tributyl groups create a sterically hindered nitrogen center, which:

  • Reduces Nucleophilicity : Limits access to the central nitrogen, slowing SN2 reactions. Kinetic studies show a 10–15x rate decrease compared to trimethyl analogs .
  • Promotes Elimination Pathways : In reactions with strong bases (e.g., KOtBu), Hofmann elimination dominates, forming alkenes and tributylamine .
  • Crystallographic Insights : X-ray diffraction of analogous quaternary ammonium salts reveals distorted tetrahedral geometry (N–C bond angles ~107–112°), corroborating steric strain .

Methodological Tip : Use low-temperature kinetics (e.g., stopped-flow UV-Vis) to isolate transition states and quantify steric effects .

Basic Question: What spectroscopic techniques are critical for characterizing benzyl(tributyl)azanium chloride, and what are common pitfalls?

Answer:
Key Techniques:

  • ¹H/¹³C NMR : Identify benzyl protons (δ ~4.5–5.0 ppm, singlet) and tributyl chain signals (δ ~0.8–1.5 ppm). Ensure solvent deuterium lock (e.g., CDCl3) to avoid splitting artifacts .
  • FT-IR : Confirm N–CH2 bending (1450–1480 cm⁻¹) and C–N stretching (1020–1220 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Detect [M-Cl]⁺ ion (m/z ~304.3) and avoid in-source fragmentation by using low ionization energies .

Common Pitfalls:

  • Solvent Interference : Residual ethanol in recrystallized samples may mask IR peaks; dry samples under vacuum (<1 mmHg) for 24 hours .
  • Counterion Confusion : Use ion chromatography to distinguish chloride from potential bromide impurities .

Advanced Question: How can researchers resolve contradictions in reported solubility data across studies?

Answer:
Discrepancies often arise from variations in:

  • Temperature Control : Solubility in water increases from ~2.1 g/L at 20°C to ~5.8 g/L at 50°C. Use jacketed reactors with calibrated thermocouples (±0.1°C) .
  • Ionic Strength : Add NaCl (0.1–1.0 M) to mimic physiological conditions and reduce "salting-out" artifacts .
  • Purity of Solvents : HPLC-grade solvents (e.g., ≥99.9% acetone) minimize co-solvent effects. Validate via Karl Fischer titration (<0.01% H2O) .

Validation Protocol:

  • Perform triplicate measurements using a gravimetric method (e.g., saturate solvent, filter, and weigh residue after evaporation) .

Advanced Question: What strategies assess the compound’s interaction with biomolecules, considering its cationic nature?

Answer:
Binding Studies:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with DNA or proteins (e.g., serum albumin). Prepare solutions in low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.4) to enhance electrostatic interactions .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with hydrophobic pockets (e.g., tributyl chains) and cationic head groups .

Mitigating Non-Specific Binding:

  • Add non-ionic detergents (e.g., 0.01% Tween-20) to reduce aggregation in cell-based assays .

Basic Question: What safety protocols are essential for handling benzyl(tributyl)azanium chloride?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential amine vapor release .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite. Avoid water to prevent spreading .
  • Waste Disposal : Incinerate at ≥1000°C in a licensed facility to prevent environmental release of tributylamine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.